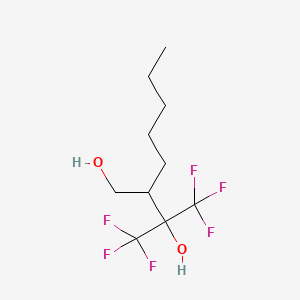
1,3-Propanediol, 1,1-bis(trifluoromethyl)-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol is an organic compound with the molecular formula C10H16F6O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-dione with a suitable alkylating agent, followed by reduction to yield the desired diol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The diol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but differs in the presence of a phenyl group instead of a pentyl group.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having trifluoromethyl groups but contains a naphthyl group.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but differs in the overall structure and functional groups.
Uniqueness
4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol is unique due to its specific combination of trifluoromethyl groups and a diol functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
34844-47-8 |
|---|---|
Molecular Formula |
C10H16F6O2 |
Molecular Weight |
282.22 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C10H16F6O2/c1-2-3-4-5-7(6-17)8(18,9(11,12)13)10(14,15)16/h7,17-18H,2-6H2,1H3 |
InChI Key |
QJDIZDFXELTMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CO)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















